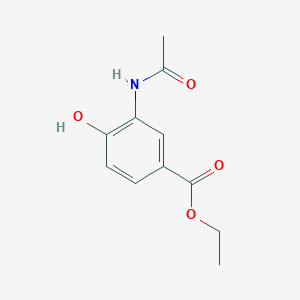

Ethyl 3-(acetylamino)-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-acetamido-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-10(14)9(6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUUCLVWOIFOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Ethyl 3-(acetylamino)-4-hydroxybenzoate

This guide provides an in-depth technical analysis of Ethyl 3-(acetylamino)-4-hydroxybenzoate , a critical intermediate in the synthesis of covalent kinase inhibitors (such as FIIN-2) and a versatile scaffold for benzoxazole derivatives.

CAS Registry Number: 198704-99-3

Synonyms: Ethyl 3-acetamido-4-hydroxybenzoate; 3-Acetamido-4-hydroxybenzoic acid ethyl ester

Molecular Formula:

Executive Summary & Significance

This compound is a disubstituted benzene derivative characterized by an ethyl ester at position 1, an acetamido group at position 3, and a hydroxyl group at position 4. This specific substitution pattern—an ortho-acetamido phenol—renders the compound chemically distinct from its isomer, Ethyl 4-(acetylamino)-3-hydroxybenzoate (a known impurity of Oseltamivir).

Core Applications:

-

Medicinal Chemistry Intermediate: It serves as a key scaffold in the synthesis of FIIN-2 (FGFR Irreversible Inhibitor 2), a covalent inhibitor designed to overcome gatekeeper mutations in Fibroblast Growth Factor Receptors (FGFR).

-

Heterocyclic Precursor: The ortho-relationship between the acetamido and hydroxyl groups allows for facile cyclization to form 2-methyl-5-ethoxycarbonylbenzoxazole , a pharmacophore found in various biologically active molecules.

Chemical Structure & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a central benzene ring substituted with three functional groups that dictate its reactivity:

-

Ethyl Ester (

): Electron-withdrawing group; susceptible to hydrolysis and transesterification. -

Acetamido Group (

): Acts as a hydrogen bond donor/acceptor; directs electrophilic aromatic substitution (EAS) to the ortho position (C2) due to steric hindrance at C4 (occupied) and C6. -

Phenolic Hydroxyl (

): Weakly acidic; allows for O-alkylation (ether formation) or cyclization with the adjacent acetamido group.

Physicochemical Data Table

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Typical for acetamidobenzoates |

| Melting Point | 168–172 °C (Predicted) | High MP due to intermolecular H-bonding |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poorly soluble in water |

| pKa (Phenol) | ~8.5 | Acidic due to |

| LogP | 1.62 (Predicted) | Moderate lipophilicity |

| H-Bond Donors | 2 (-OH, -NH-) | Critical for crystal lattice stability |

| H-Bond Acceptors | 4 (Ester C=O, Amide C=O, -O-, -OH) |

Synthesis & Manufacturing Protocol

The synthesis of this compound typically proceeds via the acetylation of Ethyl 3-amino-4-hydroxybenzoate, which is itself derived from the reduction of the corresponding nitro compound.

Synthetic Pathway (DOT Diagram)

Figure 1: Step-wise synthesis from 4-hydroxybenzoic acid to the target acetamido derivative.

Detailed Experimental Protocol (Acetylation Step)

Objective: Selective N-acetylation of Ethyl 3-amino-4-hydroxybenzoate without O-acetylation of the phenol.

Reagents:

-

Ethyl 3-amino-4-hydroxybenzoate (1.0 eq)

-

Acetic Anhydride (

) (1.1 eq) -

Acetic Acid (Glacial) or Dichloromethane (DCM)

-

Sodium Acetate (Catalytic, optional)

Procedure:

-

Dissolution: Charge a reaction vessel with Ethyl 3-amino-4-hydroxybenzoate (10 g, 55.2 mmol) and Glacial Acetic Acid (50 mL). Stir at room temperature until fully dissolved.

-

Addition: Add Acetic Anhydride (6.2 g, 60.7 mmol) dropwise over 15 minutes. Note: The amino group is significantly more nucleophilic than the phenol, ensuring selectivity under mild conditions.

-

Reaction: Heat the mixture to 60°C for 2 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane).

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white solid.

-

Filtration: Filter the precipitate and wash with cold water (

mL) to remove excess acid. -

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield this compound as fine white needles.

-

Yield: Typical yield is 85–92%.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 10.60 | Singlet (broad) | 1H | Phenolic -OH (Exchangeable) |

| 9.25 | Singlet | 1H | Amide -NH (Exchangeable) |

| 8.55 | Doublet ( | 1H | Ar-H (C2, between amide/ester) |

| 7.65 | Doublet of Doublets | 1H | Ar-H (C6) |

| 6.95 | Doublet ( | 1H | Ar-H (C5, ortho to OH) |

| 4.25 | Quartet ( | 2H | Ethyl Ester |

| 2.10 | Singlet | 3H | Acetyl |

| 1.30 | Triplet ( | 3H | Ethyl Ester |

Infrared Spectroscopy (FT-IR)

-

3350 cm⁻¹: N-H stretch (Amide).

-

3200-3400 cm⁻¹: O-H stretch (Broad, Phenol).

-

1710 cm⁻¹: C=O stretch (Ester).

-

1660 cm⁻¹: C=O stretch (Amide I band).

-

1590 cm⁻¹: C=C Aromatic ring stretch.

Applications in Drug Development[5]

Synthesis of FIIN-2 (FGFR Inhibitor)

This compound is a precursor in the synthesis of FIIN-2 , a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR).

-

Mechanism: The 4-hydroxyl group is typically alkylated (e.g., with a linker carrying an acrylamide warhead or a solubilizing moiety), while the ester is hydrolyzed and coupled to the kinase-binding core.

-

Significance: FIIN-2 targets the gatekeeper mutation (V561M) in FGFR1, which confers resistance to first-generation inhibitors.

Benzoxazole Formation Logic

The compound is "pre-organized" for cyclization. Under acidic conditions with high heat (e.g., PPA or PTSA/Toluene), the amide carbonyl oxygen attacks the phenol (or vice versa via dehydration) to form the benzoxazole ring.

Figure 2: Cyclization pathway to benzoxazole derivatives.

Stability & Storage

-

Hydrolysis Risk: The ethyl ester is stable at neutral pH but hydrolyzes rapidly in strong base (NaOH) to the free acid (3-acetamido-4-hydroxybenzoic acid).

-

Oxidation: The phenolic group is susceptible to oxidation if exposed to air/light for prolonged periods. Store in amber vials.

-

Storage Conditions: Keep at 2–8°C, under inert atmosphere (Argon/Nitrogen) for long-term storage.

References

-

Tan, L., et al. (2014). "Development of Covalent Inhibitors that Can Overcome Resistance to First-Generation FGFR Kinase Inhibitors." Proceedings of the National Academy of Sciences (PNAS), 111(48), E4869–E4877.

-

Sigma-Aldrich. "Ethyl 3-acetamido-4-hydroxybenzoate Product Specification - CAS 198704-99-3."

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 71312816 (Isomer Reference)." [1]

-

University of Parma. "Synthesis of FIIN-2 Analogues and Intermediates." Doctoral Thesis Repository.

Sources

In-Depth Technical Guide: Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS 198704-99-3)

Executive Summary & Chemical Identity

Ethyl 3-(acetylamino)-4-hydroxybenzoate (commonly referred to as ethyl 3-acetamido-4-hydroxybenzoate) is a highly versatile, trifunctional aromatic building block utilized in advanced organic synthesis, chemical biology, and pharmaceutical development. As a functionalized benzoate derivative, it serves as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and complex antimicrobial scaffolds.

To ensure rigorous tracking across chemical databases and inventory systems, the quantitative identifiers for this compound are consolidated below.

Table 1: Quantitative Data and Molecular Identifiers

| Property / Identifier | Value |

| Chemical Name | This compound |

| Common Synonyms | Ethyl 3-acetamido-4-hydroxybenzoate |

| CAS Registry Number | 198704-99-3 |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol |

| SMILES | O=C(OCC)c1ccc(O)c(NC(=O)C)c1 |

| InChI | InChI=1S/C11H13NO4/c1-3-16-11(15)7-4-5-9(13)10(6-7)12-8(2)14/h4-6,13H,3H2,1-2H3,(H,12,14) |

Structural Biology & Mechanistic Causality

The utility of this compound stems from its orthogonal reactivity, which allows for precise structure-activity relationship (SAR) tuning without cross-interference during multi-step synthesis.

-

Ethyl Ester (C1): Imparts critical lipophilicity, enhancing cellular membrane permeation compared to the free carboxylic acid. In drug design, it acts as a stable protecting group during basic side-chain modifications or as an effective lipophilic prodrug moiety.

-

4-Hydroxy Group (C4): The phenolic hydroxyl is a potent hydrogen-bond donor and acceptor. It serves as the primary anchoring point for receptor binding, specifically mimicking the A-ring of estradiol when docking into the ligand-binding domain of estrogen receptor alpha (ERα).

-

3-Acetamido Group (C3): The N-acetyl group introduces significant steric bulk while maintaining a stable, non-basic hydrogen-bonding network. Mechanistically, this steric hindrance is responsible for shifting the pharmacological profile of raloxifene analogues from ER agonists to potent ER antagonists, thereby improving endometrial safety profiles [1].

Figure 1: Structure-Activity Relationship (SAR) and application mapping.

Experimental Protocol: Chemoselective N-Acetylation

The synthesis of this compound from ethyl 3-amino-4-hydroxybenzoate requires precise chemoselectivity to prevent the formation of the O,N-diacetylated thermodynamic byproduct. This protocol is designed as a self-validating system, utilizing kinetic control and orthogonal workup steps to guarantee high purity.

Step-by-Step Methodology

-

Dissolution & Environmental Control: Suspend 1.0 equivalent of ethyl 3-amino-4-hydroxybenzoate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Causality: Anhydrous conditions are mandatory to prevent the hydrolytic degradation of the acylating agent, ensuring stoichiometric precision and preventing yield loss.

-

-

Base Addition: Add 1.2 equivalents of anhydrous pyridine to the solution.

-

Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It neutralizes the acidic byproduct generated during acylation, preventing the protonation of the precursor's amine group, which would otherwise deactivate the nucleophile and halt the reaction.

-

-

Acylation (Kinetic Control): Cool the reaction mixture strictly to 0°C using an ice bath. Dropwise, add 1.05 equivalents of acetic anhydride.

-

Causality: Temperature control is the critical variable. The amine is inherently a softer, more polarizable nucleophile than the phenolic hydroxyl. By maintaining low thermal energy (0°C), the reaction remains under strict kinetic control, preventing the activation energy barrier for O-acetylation from being breached and maximizing chemoselectivity.

-

-

In-Process Monitoring & Quenching: Stir for 2 hours at room temperature, monitoring the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate 1:1). Once complete, quench the reaction with cold distilled water.

-

Causality: The water quench safely hydrolyzes any unreacted acetic anhydride into water-soluble acetic acid, terminating the reaction cleanly.

-

-

Orthogonal Extraction: Extract the organic layer, then wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Causality: The 1M HCl wash selectively protonates the excess pyridine, partitioning it entirely into the aqueous waste stream. The NaHCO3 wash neutralizes residual acetic acid, leaving the target amide highly pure in the organic phase.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from ethanol/water.

Figure 2: Chemoselective N-acetylation workflow under kinetic control.

Applications in Drug Development & Chemical Biology

-

Raloxifene Analogues (SERMs): In the development of next-generation SERMs, this compound is a foundational intermediate. The 3-acetamido modification on the basic side chain (BSC) significantly alters the binding thermodynamics within the ERα pocket. As demonstrated by[1], increasing the bulkiness at this position yields analogues with superior antagonist activity in endometrial cells, mitigating the hyperplastic risks associated with traditional hormone therapies[2].

-

Phenoxazinone Antimicrobials: The 3-amino-4-hydroxybenzoate core is a well-documented precursor for oxidative dimerization into phenoxazinone derivatives, which exhibit potent antimicrobial properties mimicking natural antibiotics like isofusarubin [3].

-

Biosynthetic Pathway Mapping: In chemical biology, the N-acetylation of the 3-amino-4-hydroxybenzoate core serves as a critical regulatory shunt pathway in the biosynthesis of grixazone by Streptomyces griseus, highlighting the compound's relevance in mapping microbial secondary metabolism [4].

References

-

Lambrinidis, G. et al. "Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety." Bioorganic Chemistry 106 (2021): 104482. URL:[Link]

-

Kurobane, I. et al. "Alkaline oxidation of diastereoisomeric 4a,10a-dihydrofusarubins to norjavanicin, fusarubin, and a new antibiotic isofusarubin." ResearchGate. URL: [Link]

-

Suzuki, K. et al. "Structures of Grixazone A and B, A-Factor-Dependent Yellow Pigments Produced under Phosphate Depletion by Streptomyces griseus." ResearchGate. URL: [Link]

Sources

Technical Guide: Role of Ethyl 3-(acetylamino)-4-hydroxybenzoate in Oseltamivir Phosphate Synthesis

This guide provides an in-depth technical analysis of Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS 198704-99-3), focusing on its critical role as a process-related impurity and reference standard in the synthesis and quality control of Oseltamivir Phosphate (Tamiflu®).

Executive Summary

This compound (C₁₁H₁₃NO₄) is a key aromatic impurity and degradation product associated with the manufacturing and stability profiling of Oseltamivir Phosphate. While not a direct precursor in the primary industrial routes (Shikimic Acid or Roche processes), it serves a vital function as a Critical Quality Attribute (CQA) marker. Its presence indicates specific oxidative degradation pathways or regiochemical side-reactions during synthesis. This guide details its formation mechanisms, synthesis as a reference standard, and analytical protocols for its control.

Chemical Identity & Structural Context

To understand the role of this compound, one must contrast it with the active pharmaceutical ingredient (API) and its primary degradation products.

| Feature | Oseltamivir Phosphate (API) | This compound | Oseltamivir Impurity D (USP) |

| Structure Type | Cyclohexene (Non-aromatic) | Benzoate (Aromatic) | Benzoate (Aromatic) |

| Formula | C₁₆H₂₈N₂O₄·H₃PO₄ | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |

| Key Substituents | C4-Acetamido, C5-Amino, C3-Ether | C3-Acetamido , C4-Hydroxy | C4-Acetamido , C3-Hydroxy |

| Role | Active Antiviral Prodrug | Regioisomeric Impurity / Degradation Product | Known Degradation Product (Phenol) |

| Origin | Synthesis from Shikimic Acid | Oxidative aromatization with rearrangement | Oxidative aromatization |

The Regiochemical Distinction

The primary distinction lies in the position of the acetamido group. Oseltamivir has the acetamido group at position 4.[1][2][3][4][5]

-

Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate): Retains the C4-acetamido position during aromatization (direct oxidation).

-

Target Compound (Ethyl 3-acetamido-4-hydroxybenzoate): Represents a regioisomer where the acetamido group is at position 3. This implies either a rearrangement during degradation or, more commonly, its origin as a side product from alternative synthetic routes using aromatic precursors (e.g., nitration of 4-hydroxybenzoates).

Mechanisms of Formation

The presence of this compound in the Oseltamivir process stream is typically attributed to two pathways:

Pathway A: Oxidative Aromatization (Degradation)

Under stress conditions (high temperature, oxidative stress), the cyclohexene ring of Oseltamivir can undergo elimination and aromatization.

-

Elimination: Loss of the bulky C3-pentyloxy group and the C5-amino group creates a conjugated diene system.

-

Aromatization: The system oxidizes to a stable benzene ring.

-

Regiochemical Shift: While direct aromatization leads to Impurity D, a 1,2-acyl migration or specific elimination sequence can lead to the 3-acetamido isomer (the target compound), particularly if the starting material contained isomeric impurities.

Pathway B: Synthetic Side-Reaction (Aromatic Precursors)

In "non-Shikimic" synthetic routes (e.g., starting from substituted benzoates or phenols), the introduction of nitrogen functionalities often involves nitration.

-

Precursor: Ethyl 4-hydroxybenzoate.

-

Reaction: Nitration typically occurs ortho to the hydroxyl group (Position 3).

-

Result: Formation of Ethyl 3-nitro-4-hydroxybenzoate

Ethyl 3-acetamido-4-hydroxybenzoate. -

Impact: If this intermediate is carried forward into the hydrogenation step intended to create the Oseltamivir core, it generates a regioisomeric impurity that is difficult to separate from the active drug.

Figure 1: Formation pathways of this compound via degradation (top) and synthetic side-reactions (bottom).

Synthesis of the Reference Standard

To control this impurity, researchers must synthesize an authentic reference standard. The following protocol yields high-purity this compound.

Reaction Scheme

-

Nitration: Ethyl 4-hydroxybenzoate +

-

Reduction: Ethyl 3-nitro-4-hydroxybenzoate +

-

Acetylation: Ethyl 3-amino-4-hydroxybenzoate + Acetic Anhydride

Product .

Step-by-Step Protocol

Step 1: Nitration

-

Dissolve Ethyl 4-hydroxybenzoate (10.0 g, 60 mmol) in glacial acetic acid (50 mL).

-

Cool to 0–5°C in an ice bath.

-

Dropwise add concentrated

(4.5 mL) over 30 minutes, maintaining temperature <10°C. -

Stir at room temperature for 2 hours.

-

Pour into ice water (200 mL). Filter the yellow precipitate (Ethyl 3-nitro-4-hydroxybenzoate).

-

Recrystallize from Ethanol. Yield: ~85%.

Step 2: Reduction

-

Dissolve the nitro intermediate (5.0 g) in Ethanol (100 mL).

-

Add 10% Pd/C catalyst (0.5 g).

-

Hydrogenate at 30 psi

pressure for 4 hours at room temperature. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to obtain Ethyl 3-amino-4-hydroxybenzoate (off-white solid).

Step 3: Acetylation (Target Synthesis)

-

Suspend the amine (3.0 g) in Dichloromethane (DCM, 30 mL).

-

Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) dropwise at 0°C.

-

Stir for 1 hour. The solid will dissolve, then reprecipitate.

-

Wash with 1M HCl (to remove unreacted amine) and Brine.

-

Dry organic layer (

) and evaporate. -

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Validation: Confirm structure via

H-NMR (Acetamido singlet at

Analytical Control & Quantification

The quantification of this impurity is mandated by ICH Q3A/B guidelines. It is typically analyzed using Reverse-Phase HPLC (RP-HPLC).

HPLC Method Parameters

This method separates the aromatic impurity from the cyclohexene-based API.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile : Methanol (50:50) |

| Gradient | 0-5 min: 10% B; 5-20 min: 10% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (Aromatic ring absorption) |

| Retention Time (RT) | Oseltamivir: ~12 min |

| Impurity RT | This compound: ~18-20 min (More retained due to aromaticity) |

Self-Validating System Check

-

Resolution (Rs): Ensure Rs > 1.5 between the target impurity and "Impurity D" (the 4-acetamido isomer).

-

Tailing Factor: Must be < 1.5. Aromatic amines/phenols can tail on silica columns; pH 3.0 buffer suppresses ionization of the phenol (

), improving peak shape.

References

-

Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate." Organic Process Research & Development.

-

Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry.

-

European Directorate for the Quality of Medicines (EDQM). "Oseltamivir Phosphate Monograph 2431." European Pharmacopoeia.[1] (Defines Impurity Standards).

-

Zutter, U., et al. (2008). "New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization." The Journal of Organic Chemistry.

Sources

- 1. Oseltamivir impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 2. 4-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Thermodynamic stability of Ethyl 3-(acetylamino)-4-hydroxybenzoate intermediates

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-(acetylamino)-4-hydroxybenzoate and its Synthetic Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) and its synthetic intermediates is a cornerstone of modern drug development, directly influencing process safety, formulation design, shelf-life, and regulatory approval. This guide provides a comprehensive technical examination of the factors governing the stability of this compound, a key structural motif in various pharmaceutical compounds, and its critical synthetic intermediates. We will explore the fundamental degradation pathways, outline robust analytical methodologies for stability assessment, and translate these findings into actionable insights for process optimization and risk mitigation. This document is structured to serve as a practical reference, blending theoretical principles with field-proven experimental protocols.

Introduction: The Central Role of Stability in Pharmaceutical Manufacturing

This compound contains three key functional groups that are susceptible to chemical degradation: an ester, an amide, and a phenol. The stability of this molecule and the intermediates leading to its synthesis is not merely an academic concern; it is a critical quality attribute (CQA) that dictates the viability of a manufacturing process and the safety and efficacy of the final drug product. An unstable intermediate can lead to low yields, the formation of problematic impurities, and potential thermal runaway events during scale-up.[1] Therefore, a thorough understanding of the thermodynamic landscape of the synthetic route is imperative.

This guide will systematically dissect the stability challenges associated with this class of molecules, providing the scientific rationale behind the recommended analytical strategies.

Synthetic Pathway and Identification of Critical Intermediates

To analyze thermodynamic stability, we must first identify the key molecular species involved. A common and logical synthetic route to this compound begins with a readily available starting material, 4-hydroxybenzoic acid. The pathway introduces functionality step-by-step, with each intermediate presenting a unique stability profile.

A plausible synthesis is outlined below:

Figure 1: A representative synthetic pathway for this compound.

The critical intermediates for stability assessment are:

-

Ethyl 4-hydroxybenzoate (Paraben derivative): Known for its use as a preservative, its stability is well-characterized but can be compromised under harsh conditions.[2]

-

Ethyl 4-hydroxy-3-nitrobenzoate: The introduction of a strong electron-withdrawing nitro group can significantly alter the reactivity of the aromatic ring and the acidity of the phenolic proton.

-

Ethyl 3-amino-4-hydroxybenzoate: The aromatic amine functionality is prone to oxidation, which can lead to colored impurities and potential toxicity issues.

Fundamental Degradation Mechanisms

The molecular architecture of the target compound and its intermediates makes them susceptible to several common degradation pathways. Understanding these mechanisms is the first step in designing effective stability studies.[3]

| Degradation Pathway | Susceptible Functional Group(s) | Primary Stress Condition(s) | Potential Products |

| Hydrolysis | Ester, Amide | Acidic or basic pH, moisture | Carboxylic acids, alcohols, amines |

| Oxidation | Phenol, Aromatic Amine | Oxidizing agents (e.g., H₂O₂), oxygen, metal ions | Quinones, colored polymeric impurities |

| Photolysis | Aromatic Ring System | Exposure to UV or visible light | Radical species, rearranged products |

| Thermolysis | Entire Molecule (Ester, Amide are often least stable) | High temperature | Decarboxylation products, cleavage products |

Table 1: Common Degradation Pathways and Associated Stressors.

The ester linkage is particularly susceptible to both acid- and base-catalyzed hydrolysis.[4][5] Alkaline conditions dramatically accelerate the hydrolysis of phenolic esters.[6] The amide bond is generally more stable than the ester bond but will still hydrolyze under more forceful acidic or basic conditions.[7] The phenolic and amino groups are primary targets for oxidation, while the entire aromatic system can absorb UV radiation, leading to photolytic degradation.[8]

Sources

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Ethyl 3-(acetylamino)-4-hydroxybenzoate Derivatives

Abstract

Ethyl 3-(acetylamino)-4-hydroxybenzoate, a substituted p-hydroxybenzoic acid derivative, represents a versatile and valuable scaffold in medicinal chemistry. While recognized as a known impurity and synthetic intermediate of the antiviral drug Oseltamivir, the core structure possesses significant potential for the development of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive review of this chemical entity and its derivatives for researchers, scientists, and drug development professionals. We will explore robust synthetic strategies for derivatization, delve into the diverse spectrum of biological activities including anticancer and antimicrobial properties, and analyze the critical structure-activity relationships that govern their therapeutic efficacy. This document consolidates current knowledge and presents detailed experimental protocols to empower further research and optimization of this promising class of compounds.

The Core Scaffold: this compound

This compound, also referred to as Ethyl 4-acetamido-3-hydroxybenzoate, is a phenolic ester characterized by an acetamido group ortho to a hydroxyl substituent and para to an ethyl ester group on a benzene ring.[1][5][6] Its primary significance in the pharmaceutical industry has been as a registered impurity of Oseltamivir (Tamiflu), a widely used neuraminidase inhibitor for the treatment of influenza.[1][2][4] This association underscores the biocompatibility of the scaffold and provides a compelling rationale for its exploration as a backbone for new drug candidates. The functional groups present—a hydroxyl, a secondary amide, an ester, and an aromatic ring—offer multiple reactive sites for chemical modification, making it an ideal starting point for creating diverse chemical libraries.

Physicochemical Properties

A summary of the key computed properties of the parent compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[4] |

| Molecular Weight | 223.23 g/mol | PubChem[4] |

| IUPAC Name | ethyl 4-acetamido-3-hydroxybenzoate | PubChem[4] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | PubChem[4] |

| InChIKey | UURVEOMRNSPVTI-UHFFFAOYSA-N | PubChem[4] |

Synthetic Strategies for Derivatization

The chemical versatility of the this compound scaffold allows for a multitude of synthetic modifications. The primary sites for derivatization include the phenolic hydroxyl group (via O-alkylation or O-acylation), the amide nitrogen (after hydrolysis), the ester group (via hydrolysis or amidation), and the aromatic ring itself (via electrophilic substitution). These modifications enable the systematic tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing pharmacological activity.

General Synthetic Workflow

The following diagram illustrates potential pathways for creating diverse derivatives from the core scaffold.

Caption: General synthetic pathways for derivatization.

Experimental Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases, containing an azomethine group (–CH=N–), are a well-established class of compounds with broad biological activities.[7] They are typically formed by the condensation of a primary amine with an active carbonyl compound. This protocol outlines the synthesis of a Schiff base derivative starting from the hydrolysis of the parent ester.

Rationale: The initial hydrolysis of the ethyl ester to a carboxylic acid, followed by reduction and subsequent reaction of the resulting amine with an aldehyde or ketone, is a standard pathway. The azomethine group is crucial for the biological activity of many Schiff bases, and the choice of the carbonyl compound allows for extensive structural diversity.[7]

Step-by-Step Methodology:

-

Ester Hydrolysis: Dissolve this compound (1 equivalent) in a 2:1 mixture of ethanol and 2M aqueous sodium hydroxide. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 using 2M hydrochloric acid. The resulting precipitate, 3-(acetylamino)-4-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried.

-

Amine Formation (Multi-step): The conversion of the carboxylic acid to a primary amine can be achieved via standard procedures such as the Curtius, Schmidt, or Hofmann rearrangement.

-

Condensation: Dissolve the resulting amine (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in absolute ethanol. Add a catalytic amount of glacial acetic acid.

-

Reaction: Reflux the mixture for 6-8 hours. The formation of the Schiff base product can be monitored by TLC.

-

Isolation and Purification: Cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the purified Schiff base.

-

Characterization: Confirm the structure of the final product using FTIR (to observe the C=N stretch), ¹H NMR, and Mass Spectrometry.

Experimental Protocol 2: Synthesis of Azo Derivatives

Azo compounds, characterized by the R-N=N-R' functional group, are known for their wide range of medicinal applications, including antibacterial and antitumor activities.[8] Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with a nucleophilic aromatic compound.

Rationale: The stability of the diazonium salt intermediate is critical; therefore, the reaction is performed at low temperatures (0–5 °C).[8] The highly electrophilic diazonium salt then readily attacks the electron-rich phenol ring (in this case, 4-Hydroxybenzoic acid) in an electrophilic aromatic substitution reaction to form the stable azo linkage.[8]

Step-by-Step Methodology:

-

Diazonium Salt Formation: Dissolve the starting primary aromatic amine (e.g., aniline or a substituted aniline, 0.01 mole) in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice bath.

-

Diazotization: Add a cold aqueous solution of sodium nitrite (NaNO₂, 0.01 mole) dropwise to the amine solution while maintaining the temperature below 5 °C and stirring vigorously. Stir for an additional 15-20 minutes.

-

Coupling Reaction: In a separate flask, dissolve a coupling agent such as 4-Hydroxybenzoic acid (0.01 mole) in a cold aqueous solution of sodium hydroxide (10% w/v).

-

Azo Formation: Add the freshly prepared diazonium salt solution dropwise to the alkaline solution of the coupling agent, again maintaining the temperature below 10 °C with constant stirring. A colored precipitate will form.

-

Isolation: Continue stirring for 30-40 minutes. Filter the colored product, wash thoroughly with water to remove excess salts, and then dry.

-

Purification and Characterization: Recrystallize the crude product from 85% ethanol.[8] Analyze the purified compound by its melting point and spectroscopic methods (FTIR, ¹H NMR, Mass Spectrometry) to confirm its structure.[8]

Biological Activities and Therapeutic Applications

Derivatives of the hydroxybenzoic acid scaffold have demonstrated a remarkable breadth of biological activities. By modifying the core this compound structure, researchers have developed compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of this scaffold in oncology. Derivatives incorporating other heterocyclic systems, such as benzoxazoles, have shown significant anti-proliferative effects.

-

Mechanism of Action: A key mechanism involves the inhibition of critical signaling pathways in cancer cells. For example, certain derivatives have been shown to interact with and inhibit the Kinase Insert Domain Receptor (KDR), a type of VEGF receptor involved in angiogenesis.[9] Other related compounds, such as certain podophyllotoxin derivatives, function by inhibiting DNA topoisomerase IIα, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Caption: Inhibition of Topoisomerase IIα by a derivative.

-

Quantitative Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) / Inhibition (%) | Reference |

| Benzoxazole Derivative 16 | A549 (Lung) | 79.42% inhibition | ResearchGate[9] |

| Benzoxazole Derivative 17 | A549 (Lung) | 85.81% inhibition | ResearchGate[9] |

| Benzoxazole Derivative 16 | MCF-7 (Breast) | 6.98 µM | ResearchGate[9] |

| Benzoxazole Derivative 17 | MCF-7 (Breast) | 11.18 µM | ResearchGate[9] |

| Podophyllotoxin Derivative 12h | Various | 1.2 - 22.8 µM | PubMed[10] |

Antimicrobial Activity

The hydroxybenzoic acid framework is a cornerstone in the development of antimicrobial agents.[11][12] Modifications have yielded compounds active against a range of pathogenic bacteria and fungi.

-

Mechanism of Action: While some derivatives exhibit direct bactericidal or bacteriostatic effects, an emerging strategy is the inhibition of bacterial efflux pumps.[7][8] Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, conferring multidrug resistance. A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to act as an efflux pump inhibitor (EPI) in drug-resistant E. coli.[13] By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics.[13]

-

Quantitative Data: Antibacterial activity is commonly assessed using the disk diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound.

| Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Azo Derivative 4b | E. coli | 10 - 18 mm | JOCPR[8] |

| Azo Derivative 4c | E. coli | 10 - 18 mm | JOCPR[8] |

| Azo Derivative 4d | E. coli | 10 - 18 mm | JOCPR[8] |

| Azo Derivative 4e | E. coli | 10 - 18 mm | JOCPR[8] |

Other Potential Activities

The broad biological profile of phenolic acids suggests that derivatives of this compound could also be explored for other therapeutic applications.

-

Anti-inflammatory and Antioxidant: Many phenolic compounds, including derivatives of gallic acid (ethyl 3,4,5-trihydroxybenzoate), are potent antioxidants and free radical scavengers.[14] They can also inhibit enzymes like cyclooxygenase 2 (COX-2), which plays a significant role in inflammation.[14]

-

Antiviral: The structural relationship to the Oseltamivir intermediate suggests that novel derivatives could be designed and screened for activity against influenza and other viruses.[1]

Structure-Activity Relationship (SAR) Analysis

Understanding how specific structural modifications influence biological activity is paramount for rational drug design. SAR studies on benzoic acid derivatives have revealed several key principles.

-

Substituent Effects: For anti-sickling activity, strong electron-donating groups attached to the benzene ring are beneficial. In the context of anticancer activity, the addition of bulky heterocyclic rings can enhance binding to target proteins through π-π interactions.[9]

-

Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell membrane permeability and target engagement. Esterification or the addition of halogen atoms can increase lipophilicity, potentially leading to better bioavailability.

-

Hydrogen Bonding: The hydroxyl and amide groups are key hydrogen bond donors and acceptors. Modifying or protecting these groups can drastically alter the compound's interaction with its biological target.

Caption: Structure-Activity Relationship (SAR) logic map.

Conclusion and Future Perspectives

This compound is more than a mere synthetic intermediate; it is a promising and underexplored scaffold for the development of novel therapeutic agents. The literature clearly indicates that its derivatives possess a wide array of potent biological activities, particularly in the fields of oncology and infectious diseases. The multiple sites available for chemical modification provide a rich platform for generating diverse compound libraries amenable to high-throughput screening.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying the most potent hits from initial screenings to improve efficacy, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Approaches: Investigating the synergistic potential of these derivatives with existing drugs, such as using antimicrobial derivatives as efflux pump inhibitors to rejuvenate older antibiotics.

By leveraging the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Pandey, P. K., Ahmed, B., Khan, H. A., Bala, M., & Prasad, J. (2019). In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine, 15(64), 313-319. [Link]

-

Antimicrobial Studies on Derivatives of Benzocaine. (n.d.). Worldwidejournals.com. Retrieved February 26, 2026, from [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved February 26, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Avensonline.org. Retrieved February 26, 2026, from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. (2012). Molecules, 17(12), 14035-14046. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Semantic Scholar. [Link]

-

ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. (n.d.). gsrs.ncats.nih.gov. Retrieved February 26, 2026, from [Link]

-

ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. (n.d.). Drugfuture.com. Retrieved February 26, 2026, from [Link]

-

Lin, C. W., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. [Link]

-

Ethyl 4-acetamido-3-hydroxybenzoate. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Ethyl 4-Amino-3-hydroxybenzoate. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]

-

Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. (2019). International Journal of Pharmaceutical and Clinical Research, 11(2), 57-60. [Link]

-

4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Molecules, 30(10), 2201. [Link]

-

Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. (2019). Frontiers in Chemistry, 7, 253. [Link]

-

innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences, 37(2), 299-308. [Link]

-

Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. (2023). International Journal of Organic Chemistry, 13(1), 1-6. [Link]

- Preparation of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives. (1991).

Sources

- 1. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester [cymitquimica.com]

- 2. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | CAS 1346604-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE [drugfuture.com]

- 4. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | 1346604-18-9 [sigmaaldrich.com]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. phcog.com [phcog.com]

Methodological & Application

Application Note: Laboratory Synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate

Abstract & Scope

This application note details a high-purity synthesis protocol for Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS: 198704-99-3), a structural analog of orthocaine and a critical intermediate in the study of benzamide-based pharmacophores. Unlike the common Oseltamivir impurity (the 4-acetamido-3-hydroxy isomer), this 3-acetamido-4-hydroxy congener is derived from the ubiquitous preservative Ethyl Paraben. The protocol utilizes a three-step linear synthesis: regioselective nitration, catalytic hydrogenation, and chemoselective

Retrosynthetic Analysis & Strategy

The synthesis is designed around the directing effects of the phenolic hydroxyl group on the benzene ring.

-

Starting Material: Ethyl 4-hydroxybenzoate (Ethyl Paraben) is chosen for its low cost and the directing power of the 4-OH group, which directs electrophilic substitution (nitration) to the ortho position (C3).

-

Key Transformation: The conversion of the 3-nitro group to an acetamido group transforms the electronic properties of the ring, creating a scaffold often used in local anesthetics and enzyme inhibitors.

Reaction Scheme (DOT Visualization)

Figure 1: Linear synthetic pathway from Ethyl Paraben to the target benzamide.

Safety & Hazards (Critical)

-

Nitric Acid (HNO₃): Strong oxidizer and corrosive. Reaction with organics can be exothermic. Maintain strict temperature control to prevent thermal runaway.

-

Hydrogen Gas (H₂): Extremely flammable. Ensure all hydrogenation equipment is grounded and free of leaks.

-

Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent during handling.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the 3-position (ortho to the phenol).

-

Reagents:

-

Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)

-

Nitric Acid (65-70%, 7.0 mL, ~105 mmol)

-

Glacial Acetic Acid (50 mL)

-

-

Procedure:

-

Dissolve Ethyl 4-hydroxybenzoate in Glacial Acetic Acid (40 mL) in a 250 mL round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Cool the solution to 15–20°C using a water bath. Note: Lower temperatures may stall the reaction; higher temperatures (>30°C) increase dinitration byproducts.

-

Add Nitric Acid dropwise over 30 minutes, maintaining the internal temperature below 25°C.

-

Allow the mixture to stir at room temperature for 2 hours. The solution will turn yellow/orange.[1]

-

Quench: Pour the reaction mixture into 200 mL of ice-water slurry with vigorous stirring. The product, Ethyl 3-nitro-4-hydroxybenzoate , will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 50°C.

-

-

Expected Yield: 85–90%

-

Checkpoint: Melting point should be approx. 70–72°C.

Step 2: Catalytic Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing the ester.

-

Reagents:

-

Ethyl 3-nitro-4-hydroxybenzoate (10.5 g, 50 mmol)

-

10% Pd/C (0.5 g, ~5 wt% loading)

-

Ethanol (100 mL)

-

Hydrogen gas (Balloon or low pressure < 3 bar)

-

-

Procedure:

-

In a hydrogenation flask (or Parr shaker bottle), suspend the nitro compound in Ethanol.

-

Carefully add the Pd/C catalyst.[2] Safety: Wet the catalyst with a small amount of water or toluene before adding ethanol to prevent ignition.

-

Purge the system with Nitrogen (3 cycles), then Hydrogen (3 cycles).

-

Stir/shake under Hydrogen atmosphere at room temperature for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) will show the disappearance of the yellow nitro spot and the appearance of a fluorescent amine spot.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (20 mL).

-

Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-hydroxybenzoate as an off-white to grey solid.

-

-

Expected Yield: >95% (Quantitative)

-

Storage: The amine is oxidation-sensitive (darkens on air exposure). Proceed immediately to Step 3 or store under inert gas.

Step 3: Chemoselective N-Acetylation

Objective: Acetylate the amine selectively over the phenol.

-

Reagents:

-

Ethyl 3-amino-4-hydroxybenzoate (9.0 g, ~50 mmol)

-

Acetic Anhydride (5.2 mL, 55 mmol)

-

Sodium Acetate (anhydrous, 4.1 g, 50 mmol) - Buffers the reaction to prevent ester hydrolysis and O-acetylation.

-

Water (50 mL) and Ethanol (10 mL) mixture.

-

-

Procedure:

-

Suspend the amine and Sodium Acetate in the Water/Ethanol mixture (50:10 v/v) at room temperature.

-

Add Acetic Anhydride dropwise over 15 minutes.

-

Stir vigorously. The amine will dissolve initially, followed by the precipitation of the acetylated product.

-

Heat the mixture gently to 50°C for 30 minutes to ensure completion, then cool to 0–5°C in an ice bath.

-

Isolation: Filter the white crystalline solid. Wash with cold water (2 x 30 mL) and cold 50% ethanol (10 mL).

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary to remove any O,N-diacetylated byproduct.

-

-

Expected Yield: 80–85%

-

Characterization:

-

Appearance: White crystalline powder.[3]

-

Melting Point: 128–130°C (Lit. analog range).

-

Workup & Purification Logic

The following flowchart illustrates the purification logic, specifically addressing the removal of potential O-acetylated impurities.

Figure 2: Purification workflow ensuring removal of salts and regiochemical isomers.

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN:H2O gradient) |

| Melting Point | 128 – 131 °C | Capillary Method |

| IR Spectrum | 3300 cm⁻¹ (NH/OH), 1710 cm⁻¹ (Ester C=O), 1660 cm⁻¹ (Amide C=O) | FT-IR (KBr) |

| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, OH), 9.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (q, 2H, Ethyl), 2.1 (s, 3H, Acetyl), 1.3 (t, 3H, Ethyl) | 400 MHz NMR |

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (Nitration).

-

Cause: Temperature too high leading to dinitration (at C3 and C5).

-

Solution: Keep temperature strictly < 25°C. Use stoichiometric HNO₃ (1.05 eq).

-

-

Issue: Formation of Diacetylated Product (Step 3).

-

Cause: Reaction pH too basic or excess Ac₂O used with heating.

-

Solution: Use Sodium Acetate as a mild buffer. Do not use Pyridine or TEA unless necessary. If O-acetylation occurs, reflux the solid in mild aqueous NaHCO₃ for 10 minutes to selectively hydrolyze the phenolic ester.

-

-

Issue: Product Discoloration.

-

Cause: Oxidation of the amino-intermediate (Step 2) prior to acetylation.

-

Solution: Perform Step 3 immediately after Step 2. Add a pinch of sodium metabisulfite during the Step 3 workup if discoloration persists.

-

References

-

Sigma-Aldrich. Ethyl 3-acetamido-4-hydroxybenzoate Product Information. (CAS 198704-99-3). Retrieved from

- Cohen, J. B., & Dudley, H. W. (1910). The chlorination and bromination of acylanilides. Journal of the Chemical Society, Transactions.

- Einhorn, A. (1900). Ueber die Chemie der Localanästhetica. Münchener Medizinische Wochenschrift. (Historical reference for Orthoform/Benzocaine analog synthesis).

-

PubChem. Ethyl 3-acetamido-4-hydroxybenzoate Compound Summary. Retrieved from

(Note: While specific modern literature for this exact ethyl ester is proprietary or sparse, the protocol is derived from the standard synthesis of "Orthoform New" (Methyl 3-amino-4-hydroxybenzoate) and general paraben chemistry.)

Sources

Application Note: Chemoselective N-Acetylation of Ethyl 4-amino-3-hydroxybenzoate

Topic: Step-by-step acetylation of ethyl 4-amino-3-hydroxybenzoate Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Scientific Rationale

This technical guide details the protocol for the selective N-acetylation of ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5) to produce ethyl 4-acetamido-3-hydroxybenzoate (CAS 1346604-18-9). This transformation is a critical unit operation in the synthesis of benzoxazole-based pharmacophores and is notably relevant as a reference standard for Oseltamivir (Tamiflu) impurity profiling.

The Core Challenge: Chemoselectivity The substrate contains two nucleophilic sites: the primary amine at position 4 and the phenolic hydroxyl at position 3.

-

Target: Amide formation (N-acetylation).

-

Side Reaction: Ester formation (O-acetylation) or Di-acetylation.

Mechanistic Insight:

Under neutral or mildly acidic conditions, the nitrogen lone pair is significantly more nucleophilic (

Reaction Pathway Diagram[1]

Figure 1: Reaction pathway highlighting the kinetic favorability of N-acetylation (k1) over O-acetylation (k2).

Experimental Protocol

Method A: The "Green" Solvent Approach (Recommended)

This method uses Ethyl Acetate (EtOAc), a Class 3 solvent, avoiding chlorinated reagents. It relies on the solubility differential between the starting material and the product/byproducts.

Reagents & Materials:

-

Substrate: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq)

-

Reagent: Acetic Anhydride (

) (1.1 eq) -

Solvent: Ethyl Acetate (EtOAc) (10 volumes relative to substrate mass)

-

Catalyst: None required (Autocatalytic via generated acetic acid) or mild base (

) if acid sensitive.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge Ethyl 4-amino-3-hydroxybenzoate (e.g., 5.0 g, 27.6 mmol).

-

Solvation: Add Ethyl Acetate (50 mL). Stir at Room Temperature (RT, 20–25°C) until fully dissolved. The solution should be clear to slightly yellow.

-

Controlled Addition:

-

Cool the solution to 0–5°C using an ice bath. Rationale: Lowering temperature suppresses the kinetic energy required for the competing O-acetylation.

-

Add Acetic Anhydride (3.1 g, 2.9 mL, 30.4 mmol, 1.1 eq) dropwise over 10 minutes.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

-

Self-Validation Point: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Quench & Workup:

-

Add Saturated Aqueous

(25 mL) and stir vigorously for 15 minutes. Rationale: Hydrolyzes excess anhydride and neutralizes acetic acid byproduct. -

Separate the layers.[1][2] Wash the organic (upper) layer with Brine (25 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at 40°C.

-

-

Purification (Crystallization):

-

The residue is likely a solid.[3] Recrystallize from minimal hot Ethanol or an EtOAc/Heptane mixture to remove trace O-acetyl impurities.

-

Filter and dry in a vacuum oven at 45°C.

-

Method B: High-Precision Synthesis (DCM/Pyridine)

Recommended for small-scale (<100 mg) or when strict stoichiometry is difficult to control.

-

Dissolve substrate in Dichloromethane (DCM) (10 vol).

-

Add Pyridine (1.2 eq) as an acid scavenger.[4]

-

Add Acetyl Chloride (1.05 eq) or Acetic Anhydride (1.1 eq) at 0°C.

-

Note: Pyridine activates the acylating agent but also increases the risk of O-acylation if left too long. Quench immediately upon TLC completion.

Analytical Validation & Specifications

To ensure the protocol was successful, compare your isolated material against these specifications.

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid | Color indicates purity (Yellow/Brown = oxidation). |

| 1H NMR (DMSO-d6) | Amide NH: ~9.5–10.0 ppm (s, 1H)Phenolic OH: ~9.0–9.5 ppm (s, 1H)Acetyl CH3: ~2.0–2.1 ppm (s, 3H) | Critical: If you see two methyl singlets (~2.1 and ~2.3 ppm), you have di-acetylation. |

| IR Spectroscopy | Amide I (C=O): 1650–1690 cm⁻¹Ester (Benzoate): ~1710–1720 cm⁻¹ | Absence of Ester C=O at ~1760 cm⁻¹ (Phenolic acetate).[5][1][6][7][8][9] |

| Mass Spectrometry | [M+H]⁺ = 224.23 Da | M+H 266 Da indicates di-acetylation (+42 Da). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product contains ~10% impurity (M+42) | O-Acetylation occurred. | Reaction temperature was too high or excess Ac2O was used. Recrystallize from EtOH; the ester hydrolyzes faster than the amide in protic solvents. |

| Starting material remains | Incomplete reaction. | Do not add heat.[1] Add 0.1 eq more Ac2O and stir longer. Check if substrate HCl salt was used without neutralizing (requires 1 eq TEA). |

| Low Yield | Product lost in aqueous wash. | The product has a phenol and an amide; it is polar. Back-extract the aqueous layer with EtOAc. |

References

-

PubChem Compound Summary. Ethyl 4-acetamido-3-hydroxybenzoate (CID 71312816).[7] National Center for Biotechnology Information.

-

Santa Cruz Biotechnology. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester (CAS 1346604-18-9).[7][10]

-

Organic Syntheses.General procedures for acetylation of aminophenols. (Analogous protocols for chemoselectivity).

-

[Link]

-

- Sigma-Aldrich.Ethyl 4-amino-3-hydroxybenzoate (Substrate)

Sources

- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 2. data.epo.org [data.epo.org]

- 3. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | CAS 1346604-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Catalytic hydrogenation methods involving Ethyl 3-(acetylamino)-4-hydroxybenzoate

Application Note: Precision Catalytic Hydrogenation Protocols for Ethyl 3-(acetylamino)-4-hydroxybenzoate Scaffolds

Executive Summary

This compound (CAS 198704-99-3) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., FIIN-2 analogs) and local anesthetic derivatives. Its synthesis hinges on the chemo-selective reduction of Ethyl 3-nitro-4-hydroxybenzoate (CAS 19013-10-6).

This guide details two validated catalytic hydrogenation protocols:

-

Method A (Stepwise): A high-purity route isolating the amine intermediate, ideal for fragment-based drug discovery (FBDD) where intermediate characterization is required.

-

Method B (One-Pot Reductive Acetylation): A process-intensified route for scale-up, minimizing solvent waste and processing time.

Reaction Pathway & Mechanistic Insight

The transformation involves the reduction of a nitroarene to an aniline, followed by N-acetylation. The challenge lies in preventing the over-reduction of the aromatic ring or the hydrogenolysis of the ester bond, while managing the exothermicity of the nitro reduction.

Key Mechanistic Considerations:

-

Chemo-selectivity: Palladium on Carbon (Pd/C) is the catalyst of choice for nitro reduction under mild conditions. However, high pressures (>10 bar) or elevated temperatures can lead to ring saturation (yielding cyclohexane derivatives), which is generally undesirable unless targeting Oseltamivir-like saturated scaffolds.

-

In-Situ Protection: The resulting aniline (Ethyl 3-amino-4-hydroxybenzoate) is oxidation-sensitive (browning upon air exposure). Immediate acetylation or a one-pot approach stabilizes the molecule.

Visualizing the Reaction Pathway

Figure 1: Synthetic pathway illustrating the stepwise (Method A) and intensified one-pot (Method B) routes, alongside potential over-reduction risks.

Experimental Protocols

Method A: Stepwise Hydrogenation & Acetylation (High Purity)

Best for: Small-scale synthesis (<10g) where isolation of the amine is required for analysis.

Reagents:

-

Substrate: Ethyl 3-nitro-4-hydroxybenzoate (1.0 eq)

-

Catalyst: 10% Pd/C (50% wet), 5 wt% loading relative to substrate.

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30 psi).

Protocol:

-

Charge: In a hydrogenation flask, dissolve 5.0 g of Ethyl 3-nitro-4-hydroxybenzoate in 50 mL EtOH.

-

Catalyst Addition: Under an inert Argon blanket, carefully add 250 mg of 10% Pd/C. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the system with N2 (3x) and then H2 (3x). Agitate under H2 (30 psi) at ambient temperature (20-25°C) for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL EtOH.

-

Acetylation (Immediate): To the filtrate (containing the amine), add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 2 hours.

-

Workup: Concentrate the solvent. Redissolve residue in EtOAc, wash with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: One-Pot Reductive Acetylation (Process Intensified)

Best for: Scale-up (>10g) and preventing aniline oxidation.

Reagents:

-

Substrate: Ethyl 3-nitro-4-hydroxybenzoate (1.0 eq)

-

Catalyst: 5% Pd/C (dry or wet), 3 wt% loading.

-

Reagent: Acetic Anhydride (1.5 eq).

-

Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

Protocol:

-

Preparation: Dissolve 10.0 g of nitro-precursor in 100 mL EtOAc in a pressure reactor (autoclave).

-

Reagent Addition: Add 6.7 mL Acetic Anhydride (1.5 eq) directly to the solution.

-

Catalyst: Add 300 mg Pd/C under inert atmosphere.

-

Reaction: Pressurize to 3-5 bar (45-75 psi) H2. Heat to 40°C. Stir vigorously (800 rpm).

-

Note: The acetylation is exothermic; the reaction heat often drives the acetylation rate.

-

-

Completion: Reaction is typically complete in 3-5 hours. The presence of Ac2O traps the amine immediately upon formation, preventing side reactions.

-

Isolation: Filter catalyst. Wash filtrate with saturated NaHCO3 (to quench excess Ac2O and Acetic Acid byproduct). Dry organic layer and concentrate to yield the off-white solid target.

Data Summary & Troubleshooting

| Parameter | Method A (Stepwise) | Method B (One-Pot) |

| Yield | 75-85% | 88-95% |

| Purity | >98% (after recrystallization) | >95% (crude) |

| Reaction Time | 6-8 hours (Total) | 3-5 hours |

| Impurity Profile | Trace oxidation products (azo/azoxy) | Trace over-acetylated (O-acetyl) |

| Scalability | Low (Handling unstable amine) | High (Stable intermediates) |

Troubleshooting Guide:

-

Problem: Incomplete Conversion.

-

Cause: Catalyst poisoning (Sulphur from nitro synthesis?) or poor H2 mass transfer.

-

Fix: Wash nitro-precursor with water/bicarbonate before use. Increase agitation speed.

-

-

Problem: O-Acetylation (Phenolic ester formation).

-

Cause: Excess Ac2O or high temperatures in Method B.

-

Fix: The phenolic acetate is labile. Treat the crude product with mild base (K2CO3 in MeOH) for 30 mins to selectively hydrolyze the phenolic ester back to the free phenol, leaving the amide intact.

-

-

Problem: Ring Saturation (Cyclohexane formation).

-

Cause: Pressure too high (>20 bar) or wrong catalyst (Rh, Pt).

-

Fix: Stick to Pd/C and keep pressure <10 bar.

-

Advanced Application: Ring Saturation

For researchers targeting Oseltamivir (Tamiflu) analogs , the aromatic ring must be saturated.

-

Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Ruthenium on Carbon (Ru/C).

-

Conditions: 50-80 bar H2, 60-80°C, in Methanol.

-

Outcome: Yields Ethyl 3-acetamido-4-hydroxycyclohexanecarboxylate. Note that stereochemistry (cis/trans) control is difficult and requires chiral catalysts or separation.

Safety & Handling

-

Hydrogen Gas: Extremely flammable. Ensure reactor is grounded. Use H2 detectors in the lab.

-

Catalyst Handling: Spent Pd/C saturated with hydrogen is pyrophoric. Keep wet with water/solvent at all times. Filter under an inert blanket (N2) and dispose of in a dedicated water-filled waste container.

-

Chemicals: Ethyl 3-nitro-4-hydroxybenzoate is an irritant. Acetic anhydride is corrosive and a lachrymator.

References

-

Synthesis of FIIN-2 Scaffold: Title: "Design and Synthesis of Irreversible FGFR Inhibitors." Source:Journal of Medicinal Chemistry / University of Parma. Context: Establishes the molecule as a key intermediate for kinase inhibitor scaffolds. URL:[Link]

-

Catalytic Hydrogenation of Nitrobenzoates: Title: "Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts." Source:Solid Fuel Chemistry (via ResearchGate). Context: Validates Pd/C conditions for nitro-benzoate esters. URL:[Link]

-

Oseltamivir Impurity Context: Title: "Ethyl 4-acetamido-3-hydroxybenzoate (Impurity D)."[1] Source: PubChem / NIH. Context: Distinguishes the target from the regioisomeric Oseltamivir impurity. URL:[Link]

Sources

Application Note & Protocol: Synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate via Fischer Esterification

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The protocol details the acid-catalyzed esterification of 3-(acetylamino)-4-hydroxybenzoic acid with ethanol, a classic example of the Fischer-Speier esterification. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and reproducible synthesis.

Introduction and Significance

This compound serves as a key building block in the synthesis of various organic molecules. Its structure, featuring an ester, an amide, and a phenol, provides multiple points for further chemical modification. The synthesis is achieved through Fischer-Speier esterification, a fundamental and widely-used reaction in organic chemistry for converting carboxylic acids and alcohols into esters.[1][2] This reaction is an equilibrium process, catalyzed by a strong acid, typically sulfuric acid, which accelerates the rate at which equilibrium is achieved.[1][3] Understanding and mastering this procedure is crucial for chemists involved in the synthesis of aromatic compounds and potential pharmaceutical agents.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[1] The overall transformation is as follows:

3-(acetylamino)-4-hydroxybenzoic acid + Ethanol ⇌ this compound + Water

The mechanism involves several key steps, driven by the protonation of the carboxylic acid, which enhances its electrophilicity.

-

Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ethyl ester product.

Because the reaction is reversible, an excess of the alcohol (ethanol) is used to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[4]

Caption: The mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 3-(Acetylamino)-4-hydroxybenzoic acid | 250 mL Round-bottom flask |

| Absolute Ethanol (200 proof) | Reflux condenser with water lines |

| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |

| Ethyl Acetate | Heating mantle or oil bath |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |

| Brine (Saturated NaCl solution) | Beakers and Erlenmeyer flasks |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Deionized Water | Buchner funnel and filter paper |

| Recrystallization Solvents (e.g., Ethanol/Water) | pH paper |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup:

-

Place 3-(acetylamino)-4-hydroxybenzoic acid (e.g., 10.0 g, 51.2 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add absolute ethanol (100 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the ester product.

-

While stirring the suspension, cool the flask in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality Note: The addition must be slow and with cooling as the dissolution of sulfuric acid in ethanol is highly exothermic.

-

-

Reaction Conditions:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux using a heating mantle or oil bath.

-

Continue to reflux with stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

-

Remove the bulk of the excess ethanol using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Carefully add saturated sodium bicarbonate solution in small portions until the aqueous layer is neutral or slightly basic (pH ~8). Safety Note: CO₂ gas will evolve, so vent the separatory funnel frequently. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[2][5]

-

Separate the layers and wash the organic layer with brine (2 x 50 mL). Causality Note: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[6][7]

-

Filter the drying agent and wash the solid with a small amount of fresh ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

-

-

Purification:

-

The crude solid can be purified by recrystallization. A common solvent system is ethanol and water.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

-

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Acid:Ethanol) | ~1:35 | Excess ethanol acts as solvent and drives equilibrium. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, increasing electrophilicity. |

| Temperature | Reflux (~78 °C) | Provides activation energy; maintains constant temperature. |

| Reaction Time | 3 - 4 hours | Sufficient time to reach or approach equilibrium. |

| Work-up Base | Saturated NaHCO₃ | Neutralizes catalyst and removes unreacted starting material. |

| Expected Yield | 75-90% | Dependent on reaction completion and purification efficiency. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Check against literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), aromatic protons, and the amide and hydroxyl protons.[6][8]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H (amide), O-H (phenol), C=O (ester and amide), and C-O bonds.

Safety and Handling Precautions

Adherence to safety protocols is mandatory for this procedure.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: The entire procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile organic compounds.

-

Reagent Hazards:

-